N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a biphenyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with a biphenyl carboxamide derivative.
Preparation of Furan-2-yl Intermediate: This can be synthesized through the acid-catalyzed cyclization of appropriate precursors such as furfural.
Synthesis of Pyridazinone Moiety: The pyridazinone ring can be formed via the reaction of hydrazine derivatives with diketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The biphenyl carboxamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted biphenyl carboxamide derivatives.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The biphenyl carboxamide group may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but lack the pyridazinone moiety.
Pyridazinone derivatives: These compounds contain the pyridazinone ring but do not have the furan or biphenyl carboxamide groups.
Biphenyl carboxamide derivatives: These compounds feature the biphenyl carboxamide group but lack the furan and pyridazinone moieties.
Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its three distinct structural components: the furan ring, pyridazinone moiety, and biphenyl carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22-13-12-20(21-7-4-16-29-21)25-26(22)15-14-24-23(28)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-13,16H,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULRYATCCHTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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